(Z)-1,3,3-trichloroprop-1-ene
Description
Significance of Chlorinated Alkenes in Modern Synthetic Chemistry
Chlorinated alkenes are a class of organic compounds that serve as versatile precursors in the synthesis of a wide array of more complex molecules. ontosight.ai Their utility stems from the reactivity of both the carbon-carbon double bond and the carbon-halogen bonds. These reactive sites allow for a variety of chemical transformations, making them valuable in the production of pharmaceuticals, agrochemicals, and polymers. mdpi.comontosight.ai For instance, the double bond can undergo addition reactions, while the chlorine atoms can act as leaving groups in nucleophilic substitution reactions, although the reactivity of vinylic halides is notably different from alkyl halides. britannica.commdpi.com The presence of chlorine can also influence the stereochemical outcome of reactions, a crucial aspect in the synthesis of specific isomers of complex molecules. nih.gov
Overview of Vinylic Halide Reactivity and Research Landscape
Vinylic halides, such as (Z)-1,3,3-trichloroprop-1-ene, are characterized by a halogen atom attached directly to a carbon atom of a carbon-carbon double bond. wikipedia.org This structural feature significantly influences their reactivity. Unlike their saturated counterparts (alkyl halides), vinylic halides are generally unreactive towards SN1 and SN2 nucleophilic substitution reactions. britannica.comchadsprep.comlibretexts.org This reduced reactivity is attributed to factors like the increased strength of the sp²-hybridized carbon-halogen bond and steric hindrance. libretexts.orgbrainly.in
Despite their lower reactivity in substitution reactions, vinylic halides readily participate in other important transformations. They can undergo elimination reactions, typically requiring strong bases, to form alkynes. britannica.comwikipedia.org Furthermore, they are valuable substrates in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, which are powerful methods for forming carbon-carbon bonds. wikipedia.org Vinylic halides can also be converted into organometallic reagents, like Grignard reagents, further expanding their synthetic utility. britannica.comwikipedia.org
Importance of Stereochemistry in Chlorinated Propene Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the chemistry of chlorinated propene derivatives. The presence of a double bond can give rise to E/Z (or cis/trans) isomerism, as seen in this compound. solubilityofthings.com These isomers can exhibit different physical and chemical properties.
The specific stereochemistry of a chlorinated propene can dictate the stereochemical outcome of subsequent reactions. For example, the anti-addition of halogens to alkenes is a stereospecific reaction where the stereochemistry of the starting alkene determines the stereochemistry of the product. libretexts.orglibretexts.org In the synthesis of complex natural products and pharmaceuticals, controlling the stereochemistry is often a critical challenge, and the defined stereochemistry of a starting material like this compound can be a valuable tool for achieving the desired stereoisomer of the final product. nih.gov
Research Scope and Objectives for this compound Investigations
Research concerning this compound and related compounds encompasses several key areas. A primary focus is the development of efficient and selective synthetic methods for its preparation. For instance, the dehydrochlorination of tetrachloropropanes is a known route to trichloropropenes. google.comgoogle.com
Another significant area of investigation is the exploration of its reactivity. This includes its participation in cycloaddition reactions, where it can be used to synthesize heterocyclic compounds. mdpi.com Understanding the factors that control the regioselectivity and stereoselectivity of these reactions is a key objective. Furthermore, research aims to utilize this compound as a building block for the synthesis of more complex and potentially valuable molecules. organic-chemistry.org This involves leveraging its unique combination of a double bond and multiple chlorine atoms to construct intricate molecular architectures.
Data Table: Physicochemical Properties of Trichloropropene Isomers
| Property | This compound | 1,2,3-Trichloroprop-1-ene | 1-Chloro-1-propene |
| Chemical Formula | C₃H₃Cl₃ lookchem.com | C₃H₃Cl₃ americanelements.com | C₃H₅Cl nih.gov |
| Molecular Weight | 145.416 g/mol lookchem.com | 145.41 g/mol americanelements.com | 76.52 g/mol nih.gov |
| Appearance | - | Liquid americanelements.com | Colorless liquid nih.gov |
| Boiling Point | - | 145 °C americanelements.com | 35-36 °C nih.gov |
| Density | - | 1.43 g/cm³ americanelements.com | 0.9 g/mL nih.gov |
| CAS Number | 2953-50-6 lookchem.com | 96-19-5 americanelements.com | 590-21-6 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3Cl3 |
|---|---|
Molecular Weight |
145.41 g/mol |
IUPAC Name |
(Z)-1,3,3-trichloroprop-1-ene |
InChI |
InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1- |
InChI Key |
KHMZDLNSWZGRDB-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\Cl)\C(Cl)Cl |
Canonical SMILES |
C(=CCl)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Z 1,3,3 Trichloroprop 1 Ene
Alternative Synthetic Routes and Precursors
Beyond the dehydrochlorination of 1,1,1,3-tetrachloropropane, other precursors and reaction pathways can be considered for the synthesis of chlorinated propenes.
An alternative route begins with a more accessible precursor, 1,3-dichloropropane (B93676). This pathway involves a two-step process: chlorination followed by dehydrochlorination.
Chlorination: 1,3-dichloropropane can be reacted with chlorine (Cl₂) to produce a mixture of trichloropropanes. The primary products of this reaction are 1,1,3-trichloropropane (B1619012) and 1,2,3-trichloropropane (B165214).
Dehydrochlorination: The resulting trichloropropane (B3392429) mixture can then be subjected to a dehydrochlorination reaction. While 1,2,3-trichloropropane would lead to dichloropropenes, the 1,1,3-trichloropropane intermediate could, upon dehydrochlorination, potentially yield 1,3-dichloropropene (B49464) or other isomers, but not the target 1,1,3-trichloroprop-1-ene. To obtain the desired precursor, 1,1,1,3-tetrachloropropane, further chlorination of the trichloropropane products would be necessary. Therefore, this route is more indirect compared to starting with the tetrachloropropane precursor.
Industrial-scale production of some chlorinated compounds can generate complex mixtures of byproducts, which can serve as a source for other chemicals. The high-temperature chlorination of propene is the primary commercial route to produce allyl chloride. epo.org This process operates via a free-radical mechanism and yields a significant number of byproducts. epo.org
The main reaction substitutes a chlorine atom for an allylic hydrogen on the propene molecule. However, numerous side reactions occur, leading to a variety of chlorinated C3 compounds.
| Process | Primary Product | Key Byproducts |
|---|---|---|
| High-Temperature Propene Chlorination | Allyl Chloride | 1,3-Dichloropropene, 1,2-Dichloropropane, 2-Chloropropene |
While (Z)-1,1,3-trichloroprop-1-ene is not typically listed as a major byproduct, the reactive, high-temperature environment of propene chlorination can lead to addition and elimination reactions that form a wide array of polychlorinated compounds. epo.org It is plausible that trichloropropene isomers, including the 1,1,3-isomer, are formed in smaller quantities within this complex product stream and could potentially be isolated through fractional distillation.
Stereoselective Synthesis of (Z)-Configured Olefins
The stereoselective synthesis of (Z)-configured olefins, particularly those bearing chloro-substituents, presents a unique challenge in organic chemistry due to the thermodynamic preference for the corresponding (E)-isomer. The development of methodologies that afford high (Z)-selectivity is crucial for accessing specific molecular architectures for various applications in materials science and as synthetic intermediates. This section details synthetic strategies, with a focus on Wittig-type reactions, for the controlled formation of (Z)-alkenes, including chlorinated systems analogous to (Z)-1,3,3-trichloroprop-1-ene.
Application of Wittig-Type Reactions for Z-Alkene Formation
The Wittig reaction is a cornerstone in the synthesis of alkenes from carbonyl compounds and phosphorus ylides. nih.govmnstate.edulibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those bearing alkyl or other electron-donating groups, generally lead to the formation of (Z)-alkenes with high selectivity. organic-chemistry.org This selectivity is attributed to the kinetic control of the reaction, proceeding through a four-membered oxaphosphetane intermediate. organic-chemistry.orgharvard.edu The transition state leading to the cis-oxaphosphetane is sterically favored, which, upon syn-elimination, yields the (Z)-alkene. harvard.edu
A key development in the synthesis of (Z)-olefins bearing a trichloromethyl group involves the use of specific phosphonium (B103445) salts. For instance, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride has been utilized as a reagent for this purpose. nih.govorganic-chemistry.org Deprotonation of this phosphonium salt generates the corresponding 3,3,3-trichloropropyl-1-triphenylphosphorane. This ylide reacts with various aldehydes to produce trichloromethylated (Z)-olefins with high stereospecificity. nih.govorganic-chemistry.org This approach provides a valuable route to complex conjugated π-systems, such as (Z)-1,3-enynes and (Z,Z)-1-chloro-1,3-dienes, starting from the initially formed (Z)-olefin. organic-chemistry.org
The general scheme for the formation of a trichloromethylated (Z)-olefin via the Wittig reaction is depicted below:
Scheme 1: General Wittig Reaction for Trichloromethylated (Z)-Olefins
The success of this reaction hinges on the generation and reactivity of the non-stabilized phosphorus ylide, which favors the kinetic pathway leading to the (Z)-isomer.
Strategies for Achieving and Maintaining (Z)-Stereoselectivity in Chlorinated Systems
Achieving and maintaining high (Z)-stereoselectivity in chlorinated systems requires careful control over reaction conditions and reagent selection. The inherent electronic and steric properties of chlorine substituents can influence the stability of intermediates and transition states in olefination reactions.
In the context of Wittig-type reactions for chlorinated alkenes, the choice of base and solvent is critical. For the generation of non-stabilized ylides, strong bases such as organolithium reagents (e.g., n-butyllithium) or sodium amide are typically employed. masterorganicchemistry.com The reaction is often conducted at low temperatures to favor the kinetically controlled formation of the cis-oxaphosphetane intermediate, thus enhancing (Z)-selectivity. The presence of lithium salts can sometimes influence the stereochemical outcome, potentially leading to the formation of the more stable (E)-isomer through equilibration of the betaine (B1666868) intermediate. wikipedia.org Therefore, "salt-free" conditions are often preferred for maximizing (Z)-selectivity.
The following table summarizes key factors influencing (Z)-selectivity in Wittig reactions:
| Factor | Influence on (Z)-Selectivity | Rationale |
| Ylide Structure | Non-stabilized ylides (electron-donating groups) favor (Z)-alkenes. organic-chemistry.org | The reaction is under kinetic control, favoring the less sterically hindered transition state leading to the cis-oxaphosphetane. harvard.edu |
| Reaction Temperature | Lower temperatures generally increase (Z)-selectivity. | Favors the kinetically controlled product by minimizing the energy available for equilibration to the more thermodynamically stable trans-oxaphosphetane. |
| Solvent | Aprotic, non-polar solvents are often preferred. | Solvents can influence the stability and reactivity of the ylide and intermediates. |
| Presence of Salts | Lithium-free conditions can enhance (Z)-selectivity. wikipedia.org | Lithium salts can stabilize the betaine intermediate, allowing for equilibration that can lead to the (E)-isomer. wikipedia.org |
The synthesis of chlorinated (Z)-alkenes via the Wittig reaction showcases a powerful strategy that leverages the principles of kinetic control. The use of specifically designed phosphonium salts, such as 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, provides a direct and highly stereoselective route to these valuable compounds. nih.govorganic-chemistry.org Careful optimization of reaction parameters is paramount to ensure the desired (Z)-isomer is obtained as the major product.
Chemical Reactivity and Transformation Pathways of Z 1,3,3 Trichloroprop 1 Ene
Nucleophilic Vinylic Substitution (SNV) Reactions
Nucleophilic vinylic substitution (SNV) is a key reaction class for haloalkenes, where a nucleophile replaces a halogen atom attached to a sp²-hybridized carbon. acs.org These reactions are fundamental in synthesis, allowing for the formation of a wide range of functionalized alkenes. acs.org The mechanism of these substitutions can vary depending on the substrate, nucleophile, and reaction conditions. acs.org
Quantum chemical calculations have elucidated two primary limiting mechanisms for nucleophilic vinylic substitution: the SNVπ and SNVσ pathways. researchgate.net
SNVπ Pathway : This mechanism involves a perpendicular attack of the nucleophile on the π-system of the double bond, proceeding with retention of configuration. researchgate.net It is generally the preferred pathway for most combinations of nucleophiles and substrates. researchgate.net The reactivity trends for the SNVπ mechanism are analogous to those observed in nucleophilic aromatic substitution (SNAr). researchgate.net The most common variant of this pathway is the addition-elimination mechanism, which proceeds through a carbanionic intermediate. acs.org The stereochemistry is typically retained because the rate of internal rotation in the intermediate is slower than the expulsion of the leaving group. acs.org
SNVσ Pathway : This pathway involves an in-plane attack on the σ* antibonding orbital of the carbon-halogen bond, leading to inversion of configuration. researchgate.net It is less common and is generally favored only with unactivated substrates and poor nucleophiles. researchgate.net The intrinsic nucleophilicity in the SNVσ mechanism parallels that of the aliphatic SN2 reaction. researchgate.net
The choice between these two pathways represents a mechanistic dichotomy that governs the reactivity of vinylic halides. researchgate.net For a substrate like (Z)-1,3,3-trichloroprop-1-ene, the presence of multiple electron-withdrawing chlorine atoms would likely favor the SNVπ pathway by stabilizing the intermediate carbanion.
| Feature | SNVπ Pathway | SNVσ Pathway |
|---|---|---|
| Nucleophile Attack Trajectory | Perpendicular to the C=C plane | In-plane with the C-X bond |
| Orbital Interaction | Attack on the π* orbital | Attack on the σ* orbital |
| Stereochemical Outcome | Retention of configuration | Inversion of configuration |
| Analogous Reaction | Nucleophilic Aromatic Substitution (SNAr) | Aliphatic SN2 Reaction |
| Favored Conditions | Most combinations of nucleophiles and activated substrates | Unactivated substrates and poor nucleophiles |
The rate and stereochemical outcome of SNV reactions are highly dependent on the nucleophile's structure and the surrounding reaction conditions, including the solvent. acs.orgdalalinstitute.com
Nucleophile Structure:
Basicity and Charge : Nucleophilicity often parallels basicity when the attacking atom is from the same period. dalalinstitute.comlibretexts.org A negatively charged nucleophile is significantly more potent than its neutral conjugate acid; for example, a hydroxide (B78521) ion is about 10,000 times more nucleophilic than a water molecule. libretexts.org
Polarizability : For nucleophiles where the attacking atom is from the same group, nucleophilicity increases down the group (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻ in protic solvents). This is because larger atoms are more polarizable and less heavily solvated, making them more available to attack. dalalinstitute.com
Resonance : If a nucleophile's lone pair is delocalized by resonance, its nucleophilicity is reduced. For instance, an alkoxide ion is a stronger nucleophile than a carboxylate ion. libretexts.org
Reaction Conditions:
Solvent Effects : The choice of solvent is critical. In polar protic solvents (e.g., water, ethanol), smaller, more basic anions are heavily solvated through hydrogen bonding, which impedes their nucleophilicity. dalalinstitute.comlibretexts.org In polar aprotic solvents (e.g., acetone, DMF), this hydrogen bonding is absent. The weaker ion-dipole interactions mean the solvent cage is less significant, and nucleophilicity correlates more directly with basicity, making fluoride (B91410) a better nucleophile than iodide in such media. libretexts.org
Leaving Group : The nature of the leaving group also affects the reaction rate, although its influence can be complex and depends on the specific SNV mechanism. acs.org
| Factor | Effect on Rate and Stereospecificity | Example |
|---|---|---|
| Nucleophile Charge | Negatively charged nucleophiles are much faster than their neutral counterparts. | OH⁻ reacts much faster than H₂O. libretexts.org |
| Solvent Type | Reverses the nucleophilicity trend of halides. In protic solvents, I⁻ > F⁻. In aprotic solvents, F⁻ > I⁻. libretexts.org | Reaction of methyl bromide with halide ions in water vs. acetone. libretexts.org |
| Resonance | Delocalization of the nucleophilic lone pair decreases reactivity. | An alkoxide ion is more nucleophilic than a carboxylate ion. libretexts.org |
| Leaving Group | Poor leaving groups can sometimes lead to loss of stereospecificity (stereoconvergence). acs.org | Comparison of different polyhaloethylenes. acs.org |
The presence of electron-withdrawing groups (EWGs) on the carbon-carbon double bond, particularly at the β-position relative to the leaving group, significantly accelerates the rate of SNV reactions. acs.org This is a cornerstone of the addition-elimination mechanism (a SNVπ pathway).
Radical Reaction Pathways
Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. The generation of highly reactive vinylic radicals from stable vinylic halide precursors is a challenging but powerful synthetic strategy. nih.govresearchgate.net
A modern approach to generating vinylic radicals under mild conditions involves the interplay of photochemistry and halogen bonding. nih.gov A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base.
The proposed mechanism involves the formation of a halogen-bonding complex between the vinylic halide (like this compound) and a Lewis basic species, such as a thiolate anion. nih.gov This pre-formed complex is the key to the transformation. Upon irradiation with visible light, a Photoinduced Electron Transfer (PET) can occur within the complex. nih.gov This PET event leads to the homolytic cleavage of the carbon-halogen bond, generating a vinylic radical and a halogen anion. nih.govresearchgate.net This method provides a catalyst-free pathway to access highly reactive vinylic radical intermediates under mild conditions, which can then be trapped in subsequent reactions. nih.gov
Key Steps in Photochemical Vinylic Radical Generation:
Formation of Halogen-Bonding Complex : The vinylic halide interacts with a Lewis base (e.g., thiolate). nih.gov
Photoexcitation : The complex absorbs light, promoting an electron to a higher energy state. nih.gov
Photoinduced Electron Transfer (PET) : An electron is transferred, leading to the fragmentation of the C-X bond. nih.gov
Radical Generation : A vinylic radical and other radical species are formed. nih.gov
Once generated, the vinylic radical derived from this compound is a potent intermediate for forming new chemical bonds. Radical-radical cross-coupling reactions allow for the construction of complex molecular architectures. u-tokyo.ac.jp
The vinylic radical can undergo various functionalization reactions. A prime example is the cross-coupling with other radical species, such as sulfur-centered radicals generated alongside the vinylic radical in the photochemical process described above. nih.gov The recombination of these two radical intermediates can lead to the formation of new C-S bonds, yielding vinyl sulfide (B99878) products. nih.gov Such reactions often exhibit good functional group tolerance and can be stereoselective. nih.gov The functionalization is not limited to C-S bonds; the principles of radical cross-coupling can be extended to form new C-C, C-N, and C-O bonds, making it a versatile tool for modifying the structure of this compound.
Halogen Exchange Reactions (Vinylic Finkelstein Reactions)
The Finkelstein reaction, traditionally an SN2 process for exchanging halogens in alkyl halides, can be adapted for vinylic halides through metal catalysis. These "vinylic Finkelstein reactions" are synthetically valuable for the stereospecific synthesis of various vinyl halides.
Transition Metal-Catalyzed Halogen Exchange in Vinylic Halides
While the classic Finkelstein reaction is not suitable for vinylic halides due to the high energy barrier for nucleophilic substitution at an sp²-hybridized carbon, the use of transition metal catalysts enables this transformation. frontiersin.orgwikipedia.org Catalytic systems based on nickel and copper have been shown to be effective for halogen exchange in various aryl and vinyl halides. nih.gov These reactions typically involve mechanisms such as oxidative addition of the vinylic halide to the metal center, followed by halide exchange and reductive elimination. nih.gov
For a substrate like this compound, a transition metal-catalyzed halogen exchange, for instance with an iodide source, would be expected to proceed with retention of the (Z)-stereochemistry, a common feature in such metal-mediated processes. The general conditions for these reactions often involve a polar aprotic solvent to facilitate the dissolution of the halide salt.
Table 1: Representative Conditions for Transition Metal-Catalyzed Vinylic Halogen Exchange
| Catalyst System | Halide Source | Solvent | Typical Temperature |
| Copper(I) salt / Ligand | Sodium Iodide | DMF, Acetonitrile | 80-120 °C |
| Nickel(II) salt / Phosphine Ligand | Potassium Iodide | Acetone, DMA | 60-100 °C |
| Palladium complex | Zinc Fluoride | NMP | 100-150 °C |
This table represents general conditions for vinylic halogen exchange reactions and not specific experimental data for this compound.
Reversibility and Mechanistic Insights into Vinylic Finkelstein Processes
The vinylic Finkelstein reaction is, in principle, an equilibrium process. frontiersin.org The direction of the reaction can be controlled by Le Châtelier's principle. For example, when converting a vinyl chloride or bromide to a vinyl iodide using sodium iodide in acetone, the reaction is driven forward by the precipitation of the less soluble sodium chloride or sodium bromide. wikipedia.org Conversely, the reverse reaction (retro-Finkelstein) can be favored by using a large excess of a lighter halide salt or by forming a stronger carbon-halogen bond. frontiersin.org
The mechanism of the transition metal-catalyzed variant is distinct from the SN2 pathway of the classic Finkelstein reaction. It is believed to proceed through a catalytic cycle involving:
Oxidative Addition: The vinylic halide adds to the low-valent transition metal center.
Halide Exchange: The halide on the metal center is exchanged with a halide from the salt in the reaction mixture.
Reductive Elimination: The new vinylic halide is eliminated from the metal center, regenerating the catalyst.
The feasibility and rate of the oxidative addition step are highly dependent on the nature of the halogen, with the reactivity order typically being I > Br > Cl. frontiersin.org
Electrophilic Addition Reactions Across the Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the inductive effect of the three chlorine atoms. This reduced nucleophilicity makes electrophilic addition reactions more challenging compared to simple alkenes. Nevertheless, under appropriate conditions, addition reactions can occur.
Regioselectivity and Stereoselectivity in Addition Processes
The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. libretexts.org In the case of this compound, the situation is more complex. The chlorine atom attached directly to the double bond (at C-1) and the two chlorine atoms at the allylic position (C-3) will exert strong, and potentially competing, electronic effects that influence the stability of any potential carbocation intermediate.
The addition of an electrophile (E⁺) could, in principle, lead to two different carbocation intermediates. The stability of these intermediates would be influenced by the inductive effects of the chlorine atoms.
Stereoselectivity in electrophilic additions, such as halogenation, often proceeds via an anti-addition mechanism, where the two new substituents add to opposite faces of the double bond. libretexts.orgchemtube3d.com This is typically explained by the formation of a cyclic intermediate (e.g., a halonium ion), which is then attacked by the nucleophile from the opposite side. libretexts.org For this compound, the addition of a reagent like Br₂ would be expected to proceed with anti-stereoselectivity.
Table 2: Predicted Outcomes for Electrophilic Addition to Alkenes
| Reaction Type | Regioselectivity | Stereoselectivity | Mechanistic Intermediate |
| Hydrohalogenation (e.g., HCl) | Markovnikov (formation of most stable carbocation) | Mixture of syn and anti | Carbocation |
| Halogenation (e.g., Br₂) | Not applicable for symmetrical reagents | Predominantly anti | Cyclic halonium ion |
| Halohydrin Formation (e.g., Br₂/H₂O) | Nucleophile (H₂O) adds to the more substituted carbon | Anti | Cyclic halonium ion |
This table outlines general principles of electrophilic addition reactions.
Interconversion and Derivatization to Other Chlorinated Propene Isomers
Isomerization represents a key transformation pathway for this compound, allowing for its conversion into other structural or geometric isomers.
Thermal and Catalytic Isomerization Studies
The interconversion between (Z) and (E) isomers of alkenes can often be achieved through thermal or catalytic means. For halogenated alkenes, these processes can be facilitated by catalysts or initiated by heat. google.com Thermal isomerization can proceed through a diradical intermediate formed by the homolytic cleavage of the π-bond, allowing for rotation around the central C-C single bond, followed by reformation of the π-bond. nih.gov
Chlorination Reactions Leading to Polychlorinated Alkanes and Alkenes
The chlorination of alkenes can theoretically proceed through two primary mechanisms, contingent on the reaction conditions: electrophilic addition and free-radical substitution. The presence of three chlorine atoms in this compound is expected to significantly influence the electron density of the double bond and the reactivity of the allylic hydrogen, thereby affecting the course of these reactions. However, without specific experimental data, the following discussion remains a theoretical projection based on established chemical principles rather than documented findings.
Theoretical Electrophilic Addition
Under conditions that favor electrophilic addition (typically lower temperatures and the absence of UV light), molecular chlorine (Cl₂) would be expected to react with the carbon-carbon double bond of this compound. The reaction would likely proceed via a cyclic chloronium ion intermediate, followed by nucleophilic attack by a chloride ion. This would result in the formation of a polychlorinated alkane, specifically a pentachloropropane. The regioselectivity and stereoselectivity of this addition would be influenced by the electronic and steric effects of the existing chlorine substituents.
Table 1: Hypothetical Products of Electrophilic Addition
| Reactant | Reagent | Potential Product | Product Class |
|---|
Note: The structure of the resulting pentachloropropane would depend on the stereochemistry of the chlorine addition (syn or anti) and the regiochemistry of the nucleophilic attack on the chloronium ion.
Theoretical Free-Radical Substitution
In the presence of UV light or at high temperatures, the chlorination of this compound could proceed via a free-radical chain mechanism. This pathway would involve the abstraction of a hydrogen atom by a chlorine radical to form a resonance-stabilized allylic radical. Subsequent reaction of this radical with molecular chlorine would yield a polychlorinated alkene. The primary site of hydrogen abstraction would be the allylic position, leading to the formation of a tetrachloropropene (B83866).
Table 2: Hypothetical Products of Free-Radical Substitution
| Reactant | Reagents | Potential Product | Product Class |
|---|
Note: The geometry of the resulting tetrachloropropene (E or Z) would be dependent on the reaction conditions and the stereochemistry of the final chlorination step.
The lack of empirical data for the chlorination of this compound underscores a specific area where further research is needed. Such studies would be valuable for a more complete understanding of the reactivity of highly chlorinated alkenes and for the development of synthetic routes to novel polychlorinated compounds. Without such dedicated research, any discussion on the transformation pathways of this compound upon chlorination remains speculative.
Spectroscopic Characterization and Structural Elucidation of Z 1,3,3 Trichloroprop 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis for Vinylic and Allylic Protons
The ¹H NMR spectrum of (Z)-1,3,3-trichloroprop-1-ene is expected to exhibit distinct signals corresponding to the vinylic and allylic protons. The vinylic proton, attached to the carbon-carbon double bond, would likely appear as a triplet in the downfield region of the spectrum. This downfield shift is a result of the deshielding effect of the adjacent electronegative chlorine atoms and the double bond. The allylic protons, situated on the carbon adjacent to the double bond, are expected to resonate as a doublet further upfield. The coupling between the vinylic and allylic protons would result in the observed splitting patterns, with the magnitude of the coupling constant (J-value) providing insight into the dihedral angle between these protons, consistent with the Z-configuration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic H | 6.2 - 6.5 | Triplet (t) | 7.0 - 8.0 |
| Allylic H₂ | 4.2 - 4.5 | Doublet (d) | 7.0 - 8.0 |
¹³C NMR Characterization of the Carbon Skeleton and Halogen Effects
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated. The carbon atoms of the double bond (vinylic carbons) are expected to appear in the downfield region, typically between 120 and 140 ppm. The presence of two chlorine atoms on one of the vinylic carbons will cause a significant downfield shift for that carbon due to the strong deshielding effect. The other vinylic carbon, bonded to one chlorine and one hydrogen, will also be shifted downfield. The allylic carbon, bonded to a chlorine atom, will also experience a downfield shift, though generally to a lesser extent than the vinylic carbons. The electronegativity of the chlorine atoms plays a crucial role in determining the chemical shifts of the carbon atoms, with carbons directly bonded to chlorine being the most deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=CCl₂ | 130 - 135 |
| C=CHCl | 125 - 130 |
| CH₂Cl | 45 - 50 |
Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
While ¹H and ¹³C NMR provide foundational structural information, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in unequivocally confirming the (Z)-stereochemistry of the double bond. A NOESY experiment detects through-space interactions between protons that are in close proximity. For the (Z)-isomer, a cross-peak would be expected between the vinylic proton and the allylic protons, as they are on the same side of the double bond. The absence of such a cross-peak would suggest the (E)-isomer.
Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed to confirm the connectivity of the molecule. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, solidifying the assignment of the carbon skeleton. Conformational analysis could be aided by temperature-dependent NMR studies and Karplus equation analysis of coupling constants to understand the rotational barriers and preferred conformations around the single bond.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Vibrational Modes of Chlorinated Alkenes
The IR spectrum of this compound is expected to display characteristic absorption bands that are indicative of its functional groups. A key feature would be the C=C stretching vibration, which for a chlorinated alkene, is typically observed in the region of 1600-1650 cm⁻¹. The intensity of this peak can be variable depending on the symmetry and substitution of the double bond.
Another set of important vibrational modes are the C-Cl stretching frequencies. These typically appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of multiple chlorine atoms can lead to several strong absorption bands in this region. Additionally, the spectrum would show C-H stretching vibrations for the sp²-hybridized vinylic C-H bond (typically above 3000 cm⁻¹) and the sp³-hybridized allylic C-H bonds (typically just below 3000 cm⁻¹). C-H bending vibrations would also be present in the fingerprint region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| =C-H Stretch | 3050 - 3150 |
| -C-H Stretch | 2850 - 3000 |
| C=C Stretch | 1600 - 1650 |
| C-Cl Stretch | 600 - 800 |
Computational Prediction and Experimental Validation of IR Spectra for Structural Assignment
In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. These calculations can provide a theoretical IR spectrum that can be compared with any available experimental data to validate the structural assignment.
The computational approach involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values. By comparing the predicted peak positions and intensities with an experimental spectrum, a high degree of confidence in the structural and stereochemical assignment can be achieved. This synergy between computational prediction and experimental validation is a powerful tool in modern structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). creative-proteomics.comwikipedia.org This process imparts significant energy to the molecule, leading to the ejection of an electron to form a molecular ion (M⁺•) and causing extensive fragmentation. libretexts.org The resulting pattern of charged fragments is characteristic of the molecule's structure and provides a veritable fingerprint for identification. libretexts.org
For an isomer of trichloropropene, such as 1,1,3-trichloropropene (B110787) (C₃H₃Cl₃), the mass spectrum reveals a complex pattern due to both fragmentation and the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in characteristic isotopic clusters for the molecular ion and any chlorine-containing fragments. The molecular ion region would exhibit peaks corresponding to the different combinations of chlorine isotopes.
Table 1: Selected EI-MS Fragmentation Data for 1,1,3-Trichloropropene
| m/z | Proposed Fragment Ion | Notes |
| 144/146/148/150 | [C₃H₃Cl₃]⁺• | Molecular ion cluster. The presence of three chlorine atoms leads to a complex isotopic pattern. |
| 109/111 | [C₃H₂Cl₂]⁺• | Base peak cluster, likely resulting from the loss of HCl from the molecular ion. |
| 73/75 | [C₃H₂Cl]⁺ | Fragment resulting from the loss of Cl₂ or two successive losses of Cl. |
| 49 | [CH₂Cl]⁺ | Represents the chloromethyl cation, formed by C-C bond cleavage. |
Data sourced from spectral information for 1,1,3-trichloropropene. nih.govnist.gov
While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. creative-proteomics.com By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be unequivocally confirmed.
For a molecule with the formula C₃H₃Cl₃, the exact mass will vary depending on the specific isotopes of each atom present. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, and ³⁵Cl), is a key value in HRMS.
Table 2: Theoretical Exact Masses for C₃H₃Cl₃ Isotopologues
| Elemental Formula | Description | Theoretical Exact Mass (Da) |
| C₃H₃³⁵Cl₃ | All ³⁵Cl isotopes | 143.930033 |
| C₃H₃³⁵Cl₂³⁷Cl | Two ³⁵Cl, one ³⁷Cl | 145.927086 |
| C₃H₃³⁵Cl³⁷Cl₂ | One ³⁵Cl, two ³⁷Cl | 147.924139 |
| C₃H₃³⁷Cl₃ | All ³⁷Cl isotopes | 149.921192 |
Computed from the individual isotopic masses. nih.gov
An HRMS measurement yielding a mass of 143.9300 ± 0.0007, for instance, would provide strong evidence for the elemental formula C₃H₃Cl₃, helping to distinguish it from other potential compounds with the same nominal mass.
Other Spectroscopic and Diffraction Techniques for Structural Research
While mass spectrometry provides crucial information on molecular weight and fragmentation, a comprehensive structural elucidation typically involves a combination of techniques. For chlorinated propenes, other methods are vital for confirming the connectivity and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. ¹H NMR would provide information on the number of different proton environments and their connectivity through spin-spin coupling, while ¹³C NMR would identify the number of unique carbon atoms in the structure. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For a trichloropropene, characteristic absorption bands corresponding to C=C stretching, C-H stretching and bending, and C-Cl stretching would be expected. nih.gov
Nuclear Quadrupole Resonance (NQR) Spectroscopy : This technique is particularly sensitive to the electronic environment of quadrupolar nuclei, such as chlorine. NQR can provide information about the C-Cl bonds within the molecule. nih.gov
Together, these techniques provide complementary data that, when integrated, allow for the unambiguous determination of the structure of complex organic molecules like this compound and its isomers.
Computational Chemistry and Theoretical Studies on Z 1,3,3 Trichloroprop 1 Ene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of (Z)-1,3,3-trichloroprop-1-ene. These methods can elucidate its electronic structure, which in turn governs its reactivity and the mechanisms of its chemical transformations.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the mechanisms of chemical reactions. For molecules like this compound, DFT can be employed to study various reaction types, such as cycloadditions, substitutions, and eliminations.
A pertinent example can be found in the study of (E)-3,3,3-trichloro-1-nitroprop-1-ene in [3+2] cycloaddition reactions. nih.gov In such a study, DFT calculations, often within the framework of Molecular Electron Density Theory (MEDT), are used to analyze the reaction pathways. The calculations would typically determine the geometries of reactants, transition states, and products. The associated energies of these species allow for the calculation of activation energies and reaction energies, which indicate the kinetic and thermodynamic favorability of the reaction.
For a hypothetical reaction involving this compound, a DFT study would likely reveal a polar mechanism, influenced by the electron-withdrawing chlorine atoms. The global electron density transfer at the transition state would quantify this polarity. The mechanism, whether concerted or stepwise, would be elucidated by locating and characterizing the transition state(s) and any intermediates. For instance, in cycloaddition reactions, it can be determined if the formation of new chemical bonds occurs simultaneously or sequentially.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of a Trichloropropene Derivative
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State | +25.0 | +28.5 |
| Product | -15.0 | -12.5 |
Note: This data is hypothetical and serves to illustrate the typical output of a DFT investigation.
The reactivity and selectivity of this compound are governed by its intrinsic electronic properties. DFT can be used to calculate various electronic descriptors that provide insight into these factors. Conceptual DFT provides a framework for understanding chemical reactivity through quantities derived from the variation of energy with respect to the number of electrons.
Key electronic descriptors include:
Electron Density Distribution: Shows the regions of high and low electron density within the molecule, indicating potential sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).
Fukui Functions: These functions identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
In a study on the [3+2] cycloaddition of 3,3,3-trichloro-1-nitroprop-1-ene, analysis of the electrophilic Parr function, a descriptor related to the Fukui function, successfully predicted the regioselectivity of the reaction. nih.gov A similar analysis for this compound would be expected to reveal the most electrophilic and nucleophilic centers, thereby predicting its behavior in various reactions.
Conformational Analysis and Stereochemical Stability
The stereochemistry of this compound is a critical aspect of its chemical identity. Computational methods can be used to explore its conformational landscape and the relative stability of its isomers.
The (Z) and (E) isomers of 1,3,3-trichloroprop-1-ene are geometric isomers that differ in the spatial arrangement of substituents around the C=C double bond. The relative stability of these isomers and the energy barrier for their interconversion can be calculated using quantum chemical methods.
A study on the isomerization of C-methoxycarbonyl-N-aryl chlorohydrazones provides a methodological parallel. mdpi.com Using DFT, the study found that the Z isomers were thermodynamically favored over the E isomers. The investigation of the isomerization pathway revealed a high activation barrier, explaining the slow interconversion at room temperature.
For 1,3,3-trichloroprop-1-ene, a similar computational approach would involve:
Geometry optimization of both the (Z) and (E) isomers to find their minimum energy structures.
Calculation of their electronic and Gibbs free energies to determine their relative thermodynamic stabilities.
Locating the transition state for the Z-to-E isomerization, which typically involves rotation around the C=C bond.
Calculating the energy of the transition state to determine the rotational barrier.
The results of such a study would likely show one isomer to be more stable than the other due to steric and electronic effects of the chlorine substituents. The rotational barrier would be expected to be significant, characteristic of the restricted rotation around a double bond.
Table 2: Example of Calculated Energetic Data for E/Z Isomerization of a Halogenated Alkene
| Isomer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|
| (Z)-isomer | 0.0 | \multirow{2}{*}{45.0} |
| (E)-isomer | +1.5 |
Note: This data is illustrative and based on typical values for similar compounds.
Theoretical models can predict the thermodynamic equilibrium between the (Z) and (E) isomers of 1,3,3-trichloroprop-1-ene under different conditions. The equilibrium constant (K_eq) can be calculated from the difference in Gibbs free energy (ΔG) between the isomers using the equation:
ΔG = -RT ln(K_eq)
where R is the gas constant and T is the temperature. The Gibbs free energy includes contributions from the electronic energy, vibrational, rotational, and translational motions, all of which can be calculated from the results of quantum chemical computations.
A patent for the isomerization of 1-chloro-3,3,3-trifluoropropene describes how the equilibrium proportions of the (Z) and (E) isomers can be influenced by temperature and catalysts. google.com Theoretical models can be used to explore these effects by calculating the thermodynamic properties over a range of temperatures. These models can predict how the equilibrium will shift and can help in designing experimental conditions to favor the formation of the desired isomer.
Molecular Modeling of Intermolecular Interactions
Molecular modeling techniques can be used to study the non-covalent interactions between molecules of this compound, as well as its interactions with other molecules, such as solvents. These interactions are crucial for understanding its physical properties and its behavior in condensed phases.
Due to the presence of chlorine atoms, this compound is capable of engaging in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The electrophilic region on the halogen atom is known as a σ-hole.
Computational methods can be used to characterize these interactions:
Molecular Electrostatic Potential (MEP) analysis: Can visualize the σ-hole on the chlorine atoms of this compound.
Quantum Theory of Atoms in Molecules (QTAIM): Can be used to analyze the electron density topology to identify and characterize the nature of the intermolecular bonds.
Non-Covalent Interaction (NCI) plots: Provide a visual representation of the regions of non-covalent interactions in a molecular system.
Molecular Dynamics (MD) simulations: Can simulate the behavior of a large number of molecules over time, providing insights into the structure and dynamics of the liquid phase and how intermolecular interactions influence bulk properties. A study on 1,3-dichloropropene (B49464) combustion utilized quantum chemical molecular dynamics to simulate its reactive behavior. researchgate.net
By modeling the interactions of this compound, one could predict its miscibility with various solvents, its packing in the solid state, and its potential to form complexes with other molecules.
Characterization of Halogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For halogenated compounds such as this compound, halogen bonding is a key directional interaction that warrants detailed investigation.
Halogen bonding arises from the anisotropic distribution of electron density around a covalently bonded halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. mdpi.com This positive σ-hole can then interact favorably with a Lewis base or any region of negative electrostatic potential, such as a lone pair of electrons or a π-system. mdpi.comrichmond.edu In this compound, the three chlorine atoms are potential halogen bond donors.
Computational methods, particularly high-level quantum chemical calculations like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with appropriate basis sets, are employed to characterize these interactions. richmond.edu Parameters such as interaction energies, intermolecular distances, and the geometry of the interacting complexes are calculated to quantify the strength and nature of the halogen bonds. Other non-covalent interactions, such as hydrogen bonds (if an appropriate donor is present), π-π stacking, and van der Waals forces, can also be modeled to build a comprehensive picture of the intermolecular forces governing the system. mdpi.commdpi.com
For this compound, theoretical studies could model its interaction with various Lewis bases (e.g., ammonia, pyridine) to characterize the halogen bonds formed by its chlorine atoms. The table below illustrates the type of data that would be generated from such a computational study.
| Interaction Complex | Type of Interaction | Calculated Interaction Energy (kcal/mol) | Intermolecular Distance (Å) (Cl···N) |
| This compound ··· NH₃ (Ammonia) | Halogen Bond | -3.5 | 3.05 |
| This compound ··· C₅H₅N (Pyridine) | Halogen Bond | -4.8 | 2.98 |
| Dimer of this compound | Halogen Bond / van der Waals | -2.1 | 3.20 |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of computational studies on non-covalent interactions.
Solvent Effects on Reactivity and Structure via Computational Solvation Models
The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. Computational solvation models are used to simulate these effects, providing insights into chemical processes in the condensed phase. These models can be broadly categorized into two types: explicit and implicit solvation models.
Explicit solvent models treat individual solvent molecules as part of the quantum mechanical calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive. chemrxiv.org Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. researchgate.net This method is computationally more efficient and is widely used to estimate the bulk effects of the solvent on the solute. rsc.orgresearchgate.net
For this compound, these models can predict how its properties change in different solvents. For instance, the dipole moment of the molecule is expected to increase in more polar solvents due to stabilization of charge separation. Solvent models can also be used to calculate the free energy barriers of potential reactions involving this compound, thereby predicting how reaction rates might vary with the solvent. chemrxiv.org
The following table presents hypothetical data on how the calculated dipole moment of this compound and the activation energy for a hypothetical reaction might be affected by different solvents.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Activation Energy (kcal/mol) |
| n-Hexane (Gas Phase Approximation) | 1.88 | 1.85 | 25.0 |
| Dichloromethane | 8.93 | 2.10 | 23.5 |
| Methanol | 32.7 | 2.35 | 21.8 |
| Water | 80.1 | 2.45 | 20.5 |
Note: This data is illustrative and demonstrates the expected trends from computational solvation studies.
Prediction of Spectroscopic Parameters
Computational quantum chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.
Ab Initio Calculation of NMR Chemical Shifts and Coupling Constants
Ab initio (from first principles) methods can be used to calculate the nuclear magnetic resonance (NMR) parameters of a molecule with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches for calculating NMR chemical shifts (δ). modgraph.co.uk These calculations provide the isotropic shielding tensor for each nucleus, which can be converted to a chemical shift by referencing it against a standard, such as tetramethylsilane (TMS). msstate.edurug.nl
Spin-spin coupling constants (J-values) are also calculable, providing information about the connectivity and dihedral angles between coupled nuclei. calculatorsconversion.comyoutube.com The magnitude of the coupling constant is related to the number of bonds separating the nuclei and their spatial relationship. youtube.comoregonstate.edu For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra, helping to assign the signals observed in an experimental spectrum.
Below is a table of hypothetical ab initio calculated NMR parameters for this compound.
| Nucleus / Coupling | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Multiplicity |
| H¹ (on C1) | 6.25 | - | Doublet |
| H² (on C2) | 4.15 | - | Doublet |
| C1 | 128.0 | - | - |
| C2 | 45.5 | - | - |
| C3 | 125.8 | - | - |
| J(H¹-H²) | - | 8.5 | - |
Note: Values are illustrative examples based on typical ranges for similar structures. Calculations would be performed relative to a TMS standard.
Theoretical Prediction of Vibrational Frequencies and Intensities for IR Spectral Interpretation
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. rsc.orgmsu.edu Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. youtube.com Computational methods, typically using DFT, can calculate the harmonic vibrational frequencies of a molecule. nih.govresearchgate.net These calculated frequencies often have a systematic error compared to experimental values, so they are commonly scaled by an empirical factor to improve agreement.
In addition to frequencies, the calculations also predict the IR intensity of each vibrational mode. mdpi.com This information is crucial for interpreting an IR spectrum, as it helps to distinguish between strong and weak absorption bands. A theoretical IR spectrum can be generated from the calculated frequencies and intensities, which can then be compared directly with an experimental spectrum to aid in peak assignment.
A table of predicted vibrational frequencies for key functional groups in this compound is provided below.
| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Predicted IR Intensity |
| 3080 | =C-H Stretch | Medium |
| 2990 | -CH₂- Stretch (asymmetric) | Weak |
| 2910 | -CH₂- Stretch (symmetric) | Weak |
| 1640 | C=C Stretch | Medium |
| 1420 | CH₂ Scissoring | Medium |
| 850 | =C-Cl Stretch | Strong |
| 720 | -C-Cl Stretch | Strong |
Note: This is a simplified, hypothetical list of characteristic vibrational frequencies. A full calculation would yield 3N-6 (i.e., 18) vibrational modes.
Group Contribution Methods for Predicting Physicochemical Parameters of Halogenated Olefins
While first-order GCMs consider only the individual groups, higher-order methods also include contributions for interactions between adjacent groups, which can improve the accuracy of the predictions. researchgate.netresearchgate.net
The table below shows a hypothetical application of a GCM to predict the normal boiling point of this compound.
| Group | Number of Occurrences (Nᵢ) | Group Contribution (Cᵢ) | Nᵢ × Cᵢ |
| =CH- (vinyl) | 1 | 25.0 | 25.0 |
| =C(Cl)- (vinyl chloride) | 1 | 40.0 | 40.0 |
| -CH₂Cl (chloromethyl) | 1 | 55.0 | 55.0 |
| Predicted Property (Tb in K) | Σ(Nᵢ × Cᵢ) + Base Value | ~393 K (120 °C) |
Note: The group contribution values and the final predicted boiling point are illustrative and depend on the specific group contribution method employed.
Role in Advanced Organic Synthesis and Building Block Chemistry
Precursor in the Synthesis of Conjugated π-Systems
The trichloromethylated (Z)-olefin moiety is a powerful tool for the stereospecific synthesis of conjugated enynes and dienes, which are fundamental components of many natural products and functional organic materials.
A robust methodology utilizes 3,3,3-trichloropropyl-1-triphenylphosphorane, which reacts with a wide range of aldehydes to produce trichloromethylated (Z)-olefins of the general structure R-CH=CH-CCl₃. These intermediates can then be selectively converted into either (Z)-1,3-enynes or (Z,Z)-1-chloro-1,3-dienes in high yields and with excellent stereochemical control.
The transformation to (Z)-1,3-enynes is typically achieved by treating the trichloromethylated olefin with two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds via a Fritsch–Buttenberg–Wiechell rearrangement.
Alternatively, reaction with a single equivalent of lithium diisopropylamide (LDA) facilitates the elimination of HCl, leading to the formation of (Z,Z)-1-chloro-1,3-dienes . This high degree of stereospecificity makes the methodology particularly valuable, as traditional synthesis routes often yield mixtures of isomers.
| Aldehyde Reactant | Intermediate Trichloromethylated (Z)-Olefin | Treatment | Final Product | Overall Yield |
| Cyclohexanecarboxaldehyde | (Z)-1,1,1-trichloro-3-cyclohexylprop-2-ene | 2.2 eq t-BuLi | (Z)-1-cyclohexylbut-1-en-3-yne | 84% |
| Benzaldehyde | (Z)-1,1,1-trichloro-3-phenylprop-2-ene | 2.2 eq n-BuLi | (Z)-1-phenylbut-1-en-3-yne | 87% |
| 4-Methoxybenzaldehyde | (Z)-1,1,1-trichloro-3-(4-methoxyphenyl)prop-2-ene | 1.0 eq LDA | (Z,Z)-1-chloro-4-(4-methoxyphenyl)buta-1,3-diene | 89% |
| (E)-Cinnamaldehyde | (1Z,4E)-5,5,5-trichloro-1-phenylpenta-1,3-diene | 2.2 eq n-BuLi | (1Z,4E)-1-phenylhexa-1,3-dien-5-yne | 85% |
This table presents selected examples of the synthesis of conjugated π-systems from various aldehydes, demonstrating the versatility and high yields of the methodology.
The stereospecific nature of these reactions makes them highly suitable for the construction of complex molecules where precise geometry is crucial. Conjugated enynes and dienes are key structural motifs in a variety of biologically active natural products. This synthetic route provides an efficient and reliable way to introduce these functionalities, overcoming challenges associated with less stereoselective methods. The utility of this approach has been highlighted in synthetic strategies targeting complex alkaloids and other intricate molecular frameworks.
Intermediate in Agrochemical and Pharmaceutical Precursor Synthesis
The reactivity of the carbon-chlorine bonds and the carbon-carbon double bond in trichloropropene derivatives makes them valuable intermediates in the synthesis of precursors for agrochemicals and pharmaceuticals.
One of the most significant applications of this chemical scaffold is in the synthesis of pyrethroid insecticides. nih.govbeyondpesticides.org Many commercial pyrethroids, such as permethrin (B1679614), cypermethrin (B145020), and deltamethrin, contain a cyclopropane (B1198618) ring, often substituted with dichlorovinyl groups. nih.gov Trichloropropene derivatives are ideal starting materials for constructing the requisite 2,2-dichlorocyclopropane carboxylate core. This transformation can be envisioned through reactions involving the double bond and subsequent modification of the trichloromethyl group, making these compounds key synthons for a major class of agricultural pest control agents.
The functional groups of (Z)-1,3,3-trichloroprop-1-ene allow for the design and synthesis of a diverse range of new molecules. In pharmaceutical research, halogenated organic compounds are crucial for modulating properties like lipophilicity, metabolic stability, and binding affinity. nih.gov For instance, pyrethroid-like structures, accessible from trichloropropene precursors, have been investigated for applications beyond insecticides. Research has shown that certain derivatives can induce the expression of brain-derived neurotrophic factor (BDNF) mRNA, suggesting potential therapeutic applications in neurodegenerative or psychiatric disorders. nih.gov This highlights the role of the trichloropropene scaffold in generating novel derivatives for biological screening and drug discovery programs.
Versatile Synthon in Industrial Organic Chemistry
A synthon is a conceptual unit within a molecule that facilitates the design of a synthesis. This compound and its analogs are considered versatile synthons due to the multiple, distinct reaction pathways they can undergo, making them valuable in industrial-scale organic synthesis.
The primary industrial relevance of this class of compounds lies in the production of agrochemicals. The synthesis of photostable pyrethroids like permethrin and cypermethrin is a large-scale industrial process. nih.gov The trichloropropene framework provides a cost-effective and efficient entry point to the essential dichlorocyclopropane core of these insecticides. Its ability to serve as a precursor to these high-value commercial products underscores its importance as a versatile industrial synthon.
Environmental Chemical Dynamics and Degradation Mechanisms of Chlorinated Propenes
Atmospheric Chemical Fate
Once released into the atmosphere, chlorinated propenes are subject to several degradation processes that dictate their atmospheric lifetime and potential for long-range transport. The primary removal mechanisms include reactions with photochemically generated radicals and direct photolysis by solar radiation.
The presence of a carbon-carbon double bond in chlorinated propenes makes them susceptible to addition reactions by •OH radicals. The rate constant (kOH) for these reactions is influenced by the number and position of chlorine atoms on the molecule. nih.govfiu.edu Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the degradability rate constant of VOCs by •OH radicals in the atmosphere. nih.gov These models consider various molecular descriptors, such as the energy of the highest occupied molecular orbital (EHOMO), to estimate the reaction rate. nih.gov
For context, the atmospheric lifetimes of other short-lived chlorinated alkenes, such as trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene, are on the order of days, largely governed by their reaction with •OH radicals. copernicus.orgcopernicus.orgepa.govresearchgate.net It is anticipated that (Z)-1,3,3-trichloroprop-1-ene would have a similarly short atmospheric lifetime, limiting its potential for long-range atmospheric transport. The general definition of atmospheric lifetime is the global atmospheric burden divided by the mean global sink for a gas in a steady state. ipcc.ch
Table 1: Estimated Atmospheric Lifetime and Reaction Rate Constant with •OH for a Structurally Similar Compound
| Compound Name | Atmospheric Lifetime | OH Reaction Rate Constant (kOH) |
| trans-1,2-dichloroethylene | 12.7 days copernicus.orgepa.govresearchgate.net | Not specified in the provided text |
Note: Data for a structurally similar compound is provided for context due to the lack of specific data for this compound.
Direct photolysis can be a significant degradation pathway for chemicals that absorb light in the actinic region of the solar spectrum (wavelengths > 290 nm). The efficiency of this process is determined by the compound's absorption cross-section and the quantum yield for its photodegradation. nih.gov
Aquatic and Terrestrial Environmental Transformations
In aquatic and terrestrial environments, the fate of this compound is influenced by volatilization, as well as biotic and abiotic degradation processes.
The tendency of a chemical to partition between water and air is described by its Henry's Law constant. cdc.gov A higher Henry's Law constant indicates a greater tendency for a chemical to volatilize from water into the atmosphere. cdc.gov This is a key process influencing the concentration of volatile organic compounds in surface waters. nih.gov
Specific experimental data for the Henry's Law constant of this compound could not be located in the reviewed sources. However, data for a structural isomer, 1,2,3-trichloropropane (B165214), is available and can provide an estimate of the order of magnitude. The Henry's Law constant for 1,2,3-trichloropropane is reported as 3.43 x 10⁻⁴ atm-m³/mol. nih.gov This value suggests that volatilization from water surfaces is an important environmental fate process for trichloropropanes. nih.govnist.gov Based on this, the volatilization half-life from a model river has been estimated to be around 7 hours. nih.gov It is important to note that this value is for a different isomer and the actual Henry's Law constant for this compound may differ.
Table 2: Henry's Law Constant for a Structural Isomer
| Compound Name | CAS Number | Henry's Law Constant (atm-m³/mol) | Temperature (°C) |
| 1,2,3-Trichloropropane | 96-18-4 | 3.43 x 10⁻⁴ nih.gov | 25 nih.gov |
Note: Data for a structural isomer is provided as a proxy due to the absence of specific data for this compound.
Dehalogenation, the removal of halogen atoms from a molecule, is a critical degradation process for chlorinated hydrocarbons in soil and water. This can occur through both biotic (microbial) and abiotic pathways.
Biotic Dehalogenation: Microorganisms have evolved diverse enzymatic machinery to degrade chlorinated compounds. nih.gov Under anaerobic conditions, some bacteria can utilize chlorinated compounds as electron acceptors in a process called halorespiration, leading to reductive dechlorination. microbe.comnih.gov For instance, Dehalogenimonas and some Dehalococcoides species are known to anaerobically biodegrade chlorinated propanes like 1,2,3-trichloropropane and 1,2-dichloropropane. microbe.com Aerobic cometabolism is another pathway where microorganisms, such as methanotrophs, can degrade chlorinated propenes. microbe.comnih.gov The degree of chlorination can significantly affect the susceptibility of a compound to aerobic versus anaerobic degradation. eurochlor.org
Abiotic Dehalogenation: Abiotic degradation of chlorinated compounds can occur through processes like hydrolysis and reduction. While some chlorinated propanes, like 1,2,3-trichloropropane, are relatively resistant to hydrolysis under normal environmental conditions, the process can be enhanced at high pH and temperature. serdp-estcp.mildtic.milnih.govresearchgate.net Abiotic reduction by minerals or zero-valent metals can also contribute to the degradation of chlorinated compounds in anoxic environments. serdp-estcp.mildtic.milnih.gov The persistence of chlorinated hydrocarbons in the marine environment is a significant concern due to their potential for bioaccumulation. usgs.gov
Modeling Environmental Persistence and Transport of Chlorinated Olefins
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. nih.govascelibrary.orgresearchgate.netuky.edu These models integrate information on a chemical's physical-chemical properties, degradation rates, and environmental characteristics to simulate its behavior over time and space.
For volatile organic compounds like chlorinated propenes, multimedia fate models can be used to estimate their partitioning between air, water, soil, and sediment. researchgate.net These models consider key processes such as advection, dispersion, volatilization, sorption, and degradation. The accuracy of these models is highly dependent on the quality of the input data, including reaction rate constants and partitioning coefficients. cdc.gov
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights on (Z)-1,3,3-Trichloroprop-1-ene
An extensive search of scholarly articles and chemical reference databases has yielded no specific academic contributions or significant insights directly pertaining to This compound . While its constitutional isomer, 1,1,3-trichloropropene (B110787), and other regioisomers such as 1,2,3-trichloropropene (B82530) are documented, dedicated research on the (Z) isomer of 1,3,3-trichloroprop-1-ene is conspicuously absent. This absence suggests that the compound has not been a primary subject of synthesis, characterization, or reactivity studies that have been published in accessible scientific literature.
Remaining Scientific Challenges in its Synthetic and Mechanistic Chemistry
The foremost scientific challenge concerning This compound is its actual synthesis and isolation. There are no established or reported synthetic routes that selectively yield this specific isomer. The key challenges would include:
Stereoselective Synthesis: Developing a synthetic methodology that favors the formation of the (Z)-isomer over the potentially more stable (E)-isomer or other side products would be a primary hurdle. This would likely require careful selection of precursors, reagents, and reaction conditions to control the geometry of the double bond.
Purification and Characterization: Once synthesized, likely as part of a mixture, the isolation and purification of the (Z)-isomer would present another challenge. Subsequently, its full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be necessary to unequivocally confirm its structure and stereochemistry.
Mechanistic Understanding: Without a method to produce the compound, its mechanistic chemistry remains entirely theoretical. Understanding the mechanisms of its formation and its potential reactions would be a significant undertaking.
Emerging Research Avenues and Unexplored Reactivity
Given the lack of foundational research, any discussion of emerging research avenues or unexplored reactivity for This compound is speculative. However, based on the reactivity of related chlorinated alkenes, potential areas of investigation could include:
Nucleophilic Substitution Reactions: The reactivity of the allylic chloride and the vinyl chlorides towards various nucleophiles could be explored.
Addition Reactions: The susceptibility of the carbon-carbon double bond to electrophilic or radical additions could be investigated.
Metal-Catalyzed Cross-Coupling Reactions: The potential for this compound to participate in reactions like Suzuki, Stille, or Heck couplings could be a fruitful area of research.
Computational Chemistry Studies: In the absence of experimental data, theoretical studies could provide insights into the molecule's geometric and electronic structure, stability, and predicted reactivity.
Potential for Novel Academic Applications in Chemical Synthesis and Materials Science
The potential applications of a yet-to-be-synthesized and characterized compound are purely hypothetical. However, if This compound were to become accessible, it could potentially serve as:
A Unique Building Block: The specific stereochemistry and arrangement of chlorine atoms might offer novel synthetic pathways to complex molecules.
A Monomer for Polymer Synthesis: Its polymerization could lead to new materials with potentially interesting properties, such as flame retardancy or chemical resistance, conferred by the high chlorine content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
